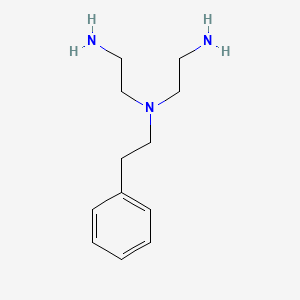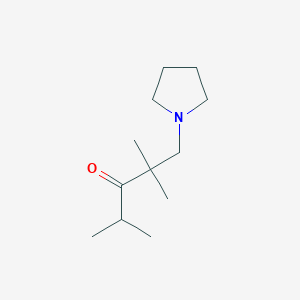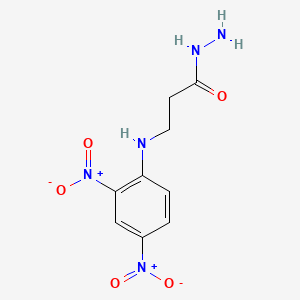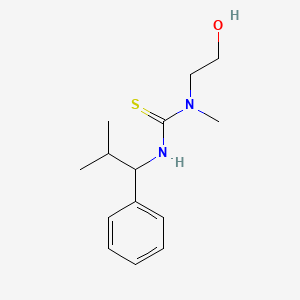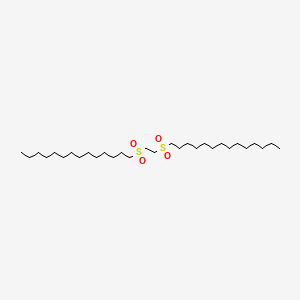
N,N-Di(propan-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di(propan-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two isopropyl groups attached to the nitrogen atom of the carboxamide group, which is in turn attached to the 2-position of the pyridine ring. Pyridine carboxamides are known for their diverse applications in various fields, including medicinal chemistry, coordination chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond . The reaction can be summarized as follows:
Esterification: Pyridine-2-carboxylic acid is esterified to form the corresponding ester.
Amidation: The ester is then reacted with isopropylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di(propan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N-Di(propan-2-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Di(propan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-3-yl)pyridine-2-carboxamide: Similar structure but with different substitution pattern on the pyridine ring.
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Contains a dimethylphenyl group instead of isopropyl groups.
Uniqueness
N,N-Di(propan-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of isopropyl groups enhances its lipophilicity and may influence its binding affinity to target molecules.
Propriétés
Numéro CAS |
77923-97-8 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-7-5-6-8-13-11/h5-10H,1-4H3 |
Clé InChI |
RISFVVVLZGXXCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


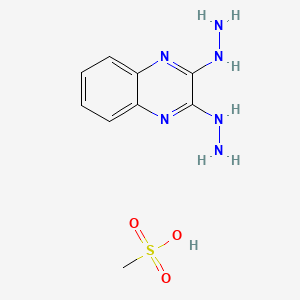
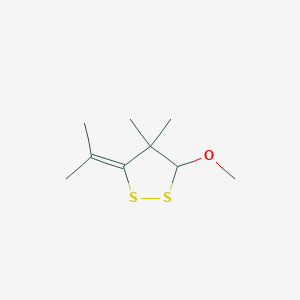
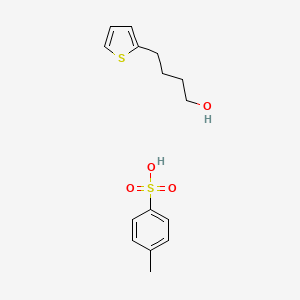
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
